6-Acetoxy-2H-pyran-3(6H)-one
Overview
Description
6-Acetoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyranone family It is characterized by a six-membered ring containing an oxygen atom and a ketone group The acetoxy group at the sixth position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Acetoxy-2H-pyran-3(6H)-one can be synthesized through several methods. One common approach involves the acetylation of 2H-pyran-3(6H)-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetoxy group being introduced at the sixth position of the pyranone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Acetoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-acetoxy-2H-pyran-3(6H)-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyranone derivatives.
Scientific Research Applications
6-Acetoxy-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Acetoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The pyranone ring structure allows the compound to interact with enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2H-pyran-3(6H)-one: The parent compound without the acetoxy group.
6-Hydroxy-2H-pyran-3(6H)-one: A derivative with a hydroxyl group instead of an acetoxy group.
6-Methoxy-2H-pyran-3(6H)-one: A derivative with a methoxy group.
Uniqueness
6-Acetoxy-2H-pyran-3(6H)-one is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(5-oxo-2H-pyran-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVMFCRCFSJODB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455697 | |
Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62644-49-9 | |
Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 6-Acetoxy-2H-pyran-3(6H)-one?
A1: The research primarily explores the use of this compound as a substrate in Palladium-catalyzed stereospecific allylic substitution reactions. [, ] This is significant because it offers a route to synthesize a variety of substituted pyranone derivatives, which are important structural motifs in many biologically active natural products and pharmaceuticals.
Q2: What information do the research papers provide about the mechanism of these reactions?
A2: Both papers [, ] highlight that the reactions proceed with retention of configuration at the allylic position of this compound. This stereospecificity is crucial for controlling the three-dimensional structure of the final products, which can significantly impact their biological activity. While the exact mechanistic details are not extensively discussed, the use of a Palladium catalyst suggests the involvement of π-allyl palladium intermediates in the reaction pathway.
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